molecular formula C19H18N2O3S B2406757 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide CAS No. 953208-88-3

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2406757
CAS No.: 953208-88-3
M. Wt: 354.42
InChI Key: ZXIFEPCUGBJSCD-UHFFFAOYSA-N
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Description

N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide is a benzamide derivative featuring a 3-methoxyphenyl-substituted isoxazole moiety linked via a methylene bridge to a 2-(methylthio)benzamide group.

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-15-7-5-6-13(10-15)17-11-14(21-24-17)12-20-19(22)16-8-3-4-9-18(16)25-2/h3-11H,12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIFEPCUGBJSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. The final step involves the coupling of the isoxazole derivative with the benzamide moiety, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazoline derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide as an anticancer agent. The compound has demonstrated efficacy against various cancer cell lines, showcasing its ability to inhibit cell proliferation and induce apoptosis.

Case Studies and Findings

  • In Vitro Studies : In a study assessing the cytotoxic effects of related isoxazole derivatives, compounds similar to this compound exhibited significant growth inhibition against several cancer cell lines, including NCI-H460 (lung cancer) and MDA-MB-231 (breast cancer). The percent growth inhibition (PGI) values reached as high as 86.61% for certain derivatives .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis, affecting mitochondrial membrane potential and promoting cell cycle arrest. This mechanism was elucidated through flow cytometry analysis, which indicated increased apoptotic cell populations following treatment with these compounds .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against drug-resistant strains of bacteria.

Case Studies and Findings

  • Antibacterial Activity : A derivative of this compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 5.19 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. This highlights its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Another area of application for this compound is in the treatment of inflammatory conditions.

Case Studies and Findings

  • Inflammation Models : In preclinical models, compounds with similar structures have shown promise in reducing inflammatory markers and mediating immune responses. These findings suggest a potential role in treating chronic inflammatory diseases .

Data Summary Table

ApplicationCell Line/OrganismPercent Growth Inhibition (PGI)Minimum Inhibitory Concentration (MIC)
AnticancerNCI-H46086.61%-
AnticancerMDA-MB-23175.99%-
AntimicrobialStaphylococcus aureus-5.19 µM
AntimicrobialKlebsiella pneumoniae-5.19 µM
Anti-inflammatoryVarious models--

Mechanism of Action

The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Benzamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide (Target) Benzamide + Isoxazole 3-Methoxyphenyl (isoxazole), methylthio (benzamide) ~384.43* Isoxazole, methylthio, methoxy
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Benzamide + Thiadiazole Pyridinyl, acetyl, phenyl 414.49 Thiadiazole, acetyl, pyridine
Nitazoxanide Benzamide + Nitrothiazole 5-Nitrothiazole, acetyloxy 307.28 Nitrothiazole, acetyloxy
2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide Benzamide + Isoxazole 3-Methylisoxazole, nitro, trifluoromethyl ~501.42* Isoxazole, nitro, trifluoromethyl
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + Chlorothiazole 5-Chlorothiazole, difluorophenyl 284.69 Chlorothiazole, difluoro

*Calculated based on formula.

Key Observations :

  • Heterocyclic Core: The target compound’s isoxazole ring contrasts with thiadiazole (8a) or thiazole (nitazoxanide) in other derivatives.
  • Substituent Effects : The 3-methoxyphenyl group in the target compound may enhance lipophilicity and membrane penetration, whereas nitro groups (e.g., nitazoxanide) confer redox activity, critical for antiparasitic effects .
  • Pharmacophores : The methylthio group in the target compound could act as a hydrogen bond acceptor or metal chelator, similar to the nitro group in nitazoxanide, which inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens .

Key Observations :

  • The target compound’s synthesis likely follows standard amide bond formation, similar to nitazoxanide . However, yields for analogous compounds (e.g., 8a, 8b) suggest that optimized protocols achieve ~80% efficiency .
  • Crystallization (e.g., ethanol) is a common purification method, though chromatography may be required for complex substituents .
Spectral and Analytical Data

Table 3: Spectroscopic Comparison

Compound Name IR (C=O stretch, cm⁻¹) $ ^1 \text{H NMR} $ Features MS (m/z)
Target Compound ~1670–1690 (amide C=O)* δ 7.3–8.1 (aromatic H), δ 3.8 (OCH3), δ 2.5 (SCH3) ~384 (M+)
8a 1679, 1605 (two C=O) δ 2.49 (CH3), δ 7.47–8.39 (aromatic H) 414 (M+)
Nitazoxanide 1685 (amide C=O) δ 8.1–8.3 (thiazole H), δ 2.3 (acetyl CH3) 307 (M+)

*Predicted based on analogous benzamides.

Biological Activity

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activities, including antitumor effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound can be broken down into distinct functional groups:

  • Isoxazole ring : Known for its role in various biological activities.
  • Methoxyphenyl group : Often associated with increased lipophilicity and biological activity.
  • Methylthio group : Can enhance the compound's metabolic stability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For instance, compounds with isoxazole moieties have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data for Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)6.75Induction of apoptosis
Compound BHCC827 (Lung)5.13Inhibition of cell proliferation
This compoundMCF7 (Breast)TBDTBD

Note: TBD indicates that specific data for the compound is still under investigation.

The biological activity of this compound may involve several mechanisms:

  • Nrf2 Activation : Similar compounds have been identified as Nrf2 activators, which play a crucial role in cellular defense mechanisms against oxidative stress and inflammation .
  • Caspase Activation : Induction of apoptosis through caspase activation has been observed in related structures, suggesting a potential pathway for this compound as well.
  • Cell Cycle Arrest : Some studies indicate that isoxazole derivatives can induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.

Study on Anticancer Properties

A study published in PMC evaluated various benzamide derivatives, including those with isoxazole structures, demonstrating their effectiveness against lung cancer cell lines (A549, HCC827). The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis .

Mechanistic Insights

Another research effort focused on elucidating the mechanism by which such compounds exert their antitumor effects. It was found that certain derivatives could modulate the expression of genes involved in apoptosis and cell cycle regulation .

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